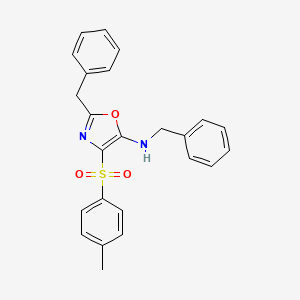![molecular formula C29H23N3O B2998830 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612041-12-0](/img/structure/B2998830.png)
6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” is a complex organic molecule. It has a molecular formula of C29H23N3O2 and an average mass of 445.512 Da .
Molecular Structure Analysis
The molecular structure of “6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” is complex, with multiple aromatic rings and functional groups. The exact structure would require more specific information or computational modeling for accurate determination .Chemical Reactions Analysis
Quinoxaline derivatives are known to undergo various chemical reactions. For instance, they can undergo oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that “6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline” can undergo would depend on its specific molecular structure and the reaction conditions.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
One significant area of application for indoloquinoxaline derivatives is in organic synthesis, where these compounds serve as key intermediates or targets for the development of complex molecules. For instance, the synthesis of N-substituted indolo[2,3-b]quinoxalines has been achieved through a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines, demonstrating the versatility of these compounds in facilitating double C-N bond formation with broad substrate scope applicability (Sudip Laru et al., 2021). Additionally, the utility of gold-catalyzed annulations to construct 6H-indolo[2,3-b]quinoline cores highlights the synthetic potential of these derivatives in accessing naturally occurring alkaloids (M. Tsai et al., 2018).
Material Science and Optoelectronics
Indoloquinoxaline derivatives also find applications in material science, particularly in the development of organic electronic and optoelectronic devices. The synthesis and characterization of triarylamines based on 6H-indolo[2,3-b]quinoxaline for potential use in organic light-emitting diodes (OLEDs) have been reported. These compounds exhibit varied electronic absorption and emission spectra, indicating their suitability for use as green or yellow emitters in OLEDs (K. Thomas and Payal Tyagi, 2010). Moreover, the development of solution-processable indoloquinoxaline derivatives for electroluminescence applications further underscores the relevance of these materials in the field of organic electronics (Payal Tyagi et al., 2011).
Direcciones Futuras
Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research could focus on developing newer synthetic strategies, exploring their potential biological activities, and investigating their potential applications in various fields such as medicine and materials science .
Propiedades
IUPAC Name |
9-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-20-15-16-26-23(17-20)28-29(31-25-13-7-6-12-24(25)30-28)32(26)18-22-11-5-8-14-27(22)33-19-21-9-3-2-4-10-21/h2-17H,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVPZZMPHFSINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile](/img/structure/B2998747.png)
![1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2998750.png)
![N-(3-chloro-4-fluorophenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2998751.png)




![5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2998762.png)



![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2998769.png)
